Product packaging for Fmoc-His(Trt)-OH-15N3(Cat. No.:)

Fmoc-His(Trt)-OH-15N3

Cat. No.: B12061366
M. Wt: 622.7 g/mol
InChI Key: XXMYDXUIZKNHDT-SQMNLGFBSA-N
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Description

Fmoc-His(Trt)-OH-15N3 is a useful research compound. Its molecular formula is C40H33N3O4 and its molecular weight is 622.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H33N3O4 B12061366 Fmoc-His(Trt)-OH-15N3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H33N3O4

Molecular Weight

622.7 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(1-trityl(1,3-15N2)imidazol-4-yl)propanoic acid

InChI

InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m0/s1/i41+1,42+1,43+1

InChI Key

XXMYDXUIZKNHDT-SQMNLGFBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[15N]4C=C([15N]=C4)C[C@@H](C(=O)O)[15NH]C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

Contextual Foundations of Fmoc His Trt Oh 15n3 in Contemporary Chemical Biology Research

Significance of Isotopic Labeling in Biomolecular Investigations

Isotopic labeling is a technique where atoms in a molecule are replaced with their isotopic counterparts. creative-proteomics.com Isotopes are variants of a particular chemical element that differ in neutron number, and thus in nucleon number. While they share nearly identical chemical properties, their difference in mass and, in some cases, nuclear spin, allows them to be distinguished by analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be incorporated into biomolecules to serve as tracers or probes without the safety concerns associated with radioactive isotopes. creative-proteomics.com This technique is crucial for a variety of applications in biological and pharmaceutical research:

Structural Biology: Isotopic labeling is indispensable for NMR spectroscopy of large biomolecules like proteins and nucleic acids. sigmaaldrich.comsigmaaldrich.com The incorporation of ¹³C and ¹⁵N enhances NMR sensitivity and allows for the use of multidimensional experiments that are essential for determining the three-dimensional structures of these molecules. sigmaaldrich.comutoronto.canih.gov

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize amino acids labeled with heavy isotopes to accurately quantify differences in protein abundance between different cell populations. nih.govwikipedia.org This is a powerful method for studying changes in protein expression in response to various stimuli or in disease states. nih.gov

Drug Development: Isotopic labeling is a critical tool in pharmaceutical research for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. musechem.com

The specific use of ¹⁵N labeling is particularly advantageous in NMR studies. nih.gov It not only helps in resolving spectral overlap but also provides direct information about the nitrogen-containing backbone and side chains of proteins, which are often involved in crucial biological interactions. nih.govnih.gov

Role of Histidine Derivatives in Peptide Synthesis and Functional Studies

Histidine is an essential amino acid with a unique imidazole (B134444) side chain. wikipedia.orgresearchgate.net This side chain has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor, which makes it a frequent participant in enzyme catalytic mechanisms. wikipedia.orgnih.gov The versatile nature of histidine's side chain allows it to engage in a variety of interactions that are critical for protein structure and function:

Catalysis: In many enzymes, such as serine proteases, histidine is a key member of the catalytic triad, where it facilitates proton transfer to activate other residues as nucleophiles. wikipedia.orgresearchgate.net

Metal Ion Coordination: The nitrogen atoms in the imidazole ring are excellent ligands for metal ions like zinc, copper, and iron. This property is vital for the structure and function of many metalloproteins, including hemoglobin and myoglobin. wikipedia.orgnih.gov

Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor and acceptor, contributing to the stability of protein structures. nih.gov

Post-Translational Modifications: Histidine residues can undergo various post-translational modifications, such as phosphorylation and methylation, which can modulate protein activity and signaling. rsc.orgnih.gov

In the context of peptide synthesis, histidine presents a challenge due to the reactivity of its imidazole side chain. mdpi.com To prevent unwanted side reactions during the step-wise assembly of a peptide chain, the side chain must be protected with a temporary blocking group. rsc.org The choice of this protecting group is crucial to ensure efficient synthesis and to avoid issues like racemization, which is the conversion of the L-amino acid to a mixture of L and D forms. medchemexpress.comdntb.gov.ua

Protective Group Chemistry: Fmoc and Trt Functionality in Amino Acid Synthesis

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. nih.gov This technique relies on the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. To ensure that the correct peptide sequence is assembled, the amino group at the N-terminus and any reactive side chains must be protected.

Fmoc (9-fluorenylmethoxycarbonyl) Group:

The Fmoc group is a base-labile protecting group used for the α-amino group of an amino acid. wikipedia.orgaltabioscience.com It is a cornerstone of the most common SPPS strategy, known as Fmoc/tBu chemistry. nih.govseplite.com The key advantages of the Fmoc group include:

Orthogonality: The Fmoc group is removed under mild basic conditions (typically with piperidine), while the side-chain protecting groups are typically acid-labile. nih.govwikipedia.org This orthogonality ensures that only the N-terminal Fmoc group is removed at each step, allowing for the next amino acid to be coupled.

Mild Reaction Conditions: The use of a weak base for deprotection avoids the harsh acidic conditions required in older SPPS methods, making it compatible with a wider range of sensitive peptide sequences and modifications. altabioscience.comseplite.com

Reaction Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance, allowing for real-time monitoring of the deprotection step. seplite.comchempep.com

Trt (Trityl) Group:

The trityl group is a bulky, acid-labile protecting group used for the side chains of several amino acids, including histidine. medchemexpress.com For histidine, the Trt group is attached to one of the nitrogen atoms of the imidazole ring. rsc.orgmedchemexpress.com The use of the Trt group for histidine side-chain protection offers several benefits:

Prevention of Side Reactions: It effectively masks the reactive imidazole side chain, preventing it from participating in unwanted reactions during peptide coupling.

Suppression of Racemization: The bulky Trt group helps to minimize the risk of racemization at the histidine residue during the activation and coupling steps, a common problem with this amino acid. medchemexpress.comadvancedchemtech.com

Compatibility: The Trt group is stable to the basic conditions used for Fmoc group removal but can be cleaved under the acidic conditions used for the final deprotection of the peptide from the solid support. rsc.orgcblpatras.gr

Synthetic Methodologies and Isotopic Labeling Strategies for Fmoc His Trt Oh 15n3

Chemical Synthesis of Fmoc-His(Trt)-OH Precursors

The foundational synthesis of the Fmoc-His(Trt)-OH precursor is a well-established procedure in peptide chemistry. medchemexpress.compeptide.com It necessitates the sequential and selective protection of the functional groups of the amino acid histidine to prevent unwanted side reactions during peptide synthesis. medchemexpress.compeptide.com

Selective Protection of Histidine Side Chains with Trityl (Trt) Group

The imidazole (B134444) side chain of histidine is reactive and requires protection to avoid side reactions during peptide coupling. The trityl (Trt) group, a bulky and acid-labile protecting group, is commonly used for this purpose. peptide.com The tritylation of the imidazole nitrogen is typically achieved by reacting histidine with trityl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (B109758) (DCM). This reaction selectively protects the imidazole side chain. The bulky nature of the Trt group can sometimes slow down coupling reactions, potentially requiring adjustments in reaction times or the use of excess reagents.

Alpha-Amino Group Protection with Fluorenylmethyloxycarbonyl (Fmoc) Group

The alpha-amino group of histidine is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. medchemexpress.comwikipedia.org This protection is crucial for solid-phase peptide synthesis (SPPS) as the Fmoc group is stable to the acidic conditions used for side-chain deprotection but can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgiris-biotech.de The introduction of the Fmoc group is generally accomplished by reacting the amino acid with Fmoc-Cl or Fmoc-OSu in the presence of a base. wikipedia.org

It is important to note that Fmoc-His(Trt)-OH is particularly susceptible to racemization, the conversion of the L-amino acid to its D-isomer, during the activation step of peptide synthesis. advancedchemtech.comacs.orgnih.gov This is due to the electron-withdrawing nature of the unprotected π-nitrogen in the imidazole ring, which increases the acidity of the α-proton. acs.orgnih.gov The use of coupling reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help to minimize this side reaction. advancedchemtech.comnih.gov

Purification Techniques for Protected Amino Acid Building Blocks

The purity of Fmoc-amino acid building blocks is critical for the successful synthesis of high-quality peptides. ajpamc.comsigmaaldrich.com Impurities in the starting materials can lead to the formation of deletion sequences or other side products, complicating the purification of the final peptide. ajpamc.com Common purification techniques for protected amino acids like Fmoc-His(Trt)-OH include:

Recrystallization: This is a widely used method for purifying solid compounds. ajpamc.com The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. ajpamc.comgoogle.com Solvents such as toluene (B28343) and ethanol/water mixtures are often employed. ajpamc.comgoogle.com

Flash Chromatography: This technique uses a column of silica (B1680970) gel and a solvent system to separate the desired compound from impurities based on their differential adsorption to the stationary phase.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for achieving high purity, though it can be more costly and generate more waste than other methods. ajpamc.comnih.gov It is often used for the final purification step.

The table below summarizes common impurities found in Fmoc-amino acids and their potential impact on peptide synthesis.

ImpuritySourcePotential Impact on Peptide Synthesis
Free Amino Acid Incomplete Fmoc protection or degradation during storage. sigmaaldrich.comLeads to the insertion of an extra amino acid (double insertion). sigmaaldrich.com
Di- and Tripeptides Side reactions during synthesis of the Fmoc-amino acid.Can be incorporated into the growing peptide chain, leading to sequence errors.
Acetic Acid Hydrolysis of ethyl acetate, a common solvent. sigmaaldrich.comCan cause N-terminal acetylation (capping) of the peptide chain, preventing further elongation. sigmaaldrich.com
D-Isomer Racemization during the activation and coupling steps. acs.orgnih.govResults in peptides with incorrect stereochemistry, potentially affecting their biological activity.

Advanced 15N Isotopic Incorporation Approaches

The introduction of stable isotopes, such as ¹⁵N, into amino acids is essential for a variety of advanced analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.govcambridge.org These labeled compounds act as tracers to elucidate metabolic pathways, protein structures, and dynamics. nih.govcambridge.org

De Novo Chemical Synthesis of 15N-Enriched Histidine Moieties

The chemical synthesis of ¹⁵N-labeled histidine provides precise control over the position and extent of labeling. This approach typically involves starting with simple, isotopically enriched precursors and building the histidine molecule through a series of chemical reactions. While this method offers high isotopic purity, it can be complex and expensive. nih.gov For Fmoc-His(Trt)-OH-15N3, this would involve synthesizing histidine with ¹⁵N atoms at the α-amino position and both nitrogen atoms of the imidazole ring before proceeding with the protection steps. sigmaaldrich.com

The table below outlines a general synthetic pathway for ¹⁵N-labeled histidine.

StepDescriptionKey Reagents
1 Synthesis of ¹⁵N-labeled imidazole precursor.¹⁵N-labeled ammonia (B1221849) or other nitrogen sources.
2 Introduction of the side chain.Appropriate carbon-containing building blocks.
3 Formation of the amino acid backbone.Standard amino acid synthesis methodologies.
4 Purification of ¹⁵N-histidine.Chromatography techniques.

Biosynthetic Strategies for Site-Specific 15N Labeling

Biosynthetic methods offer an alternative and often more cost-effective approach to producing isotopically labeled amino acids. cambridge.orgnih.gov These strategies utilize microorganisms, such as Escherichia coli or yeast (Saccharomyces cerevisiae), that are grown in a medium containing a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄Cl. cambridge.orgnih.gov The microorganisms then incorporate the ¹⁵N into the amino acids they synthesize.

For site-specific labeling of histidine, it is important to consider the biosynthetic pathway of this amino acid. In many organisms, the nitrogen atoms of the imidazole ring are derived from different precursors. nih.gov For instance, in S. cerevisiae, the N-1 and N-3 of the imidazole ring are derived from N-1 and N-3 of a precursor histidine molecule. nih.gov This knowledge can be exploited to achieve selective labeling of the imidazole ring.

However, a significant challenge in biosynthetic labeling is metabolic scrambling, where the ¹⁵N isotope is transferred from the intended amino acid to other amino acids through various metabolic pathways. nih.govanu.edu.au The extent of scrambling can vary depending on the amino acid and the expression system used. nih.gov For example, in human embryonic kidney (HEK) 293 cells, histidine is one of the amino acids that experiences minimal metabolic scrambling of the ¹⁵N atom. nih.gov

The table below compares the advantages and disadvantages of chemical and biosynthetic labeling methods.

FeatureDe Novo Chemical SynthesisBiosynthetic Labeling
Specificity High, allows for precise site-specific labeling.Can be less specific due to metabolic scrambling. nih.gov
Cost Generally more expensive due to multi-step synthesis. nih.govOften more cost-effective, especially for uniform labeling. sigmaaldrich.com
Yield Can be lower due to the complexity of the synthesis.Can be high, depending on the expression system and protein.
Scalability Can be challenging to scale up.More readily scalable for large-scale production.

Once the ¹⁵N-labeled histidine is obtained, either through chemical synthesis or biosynthesis, it is then subjected to the same protection and purification procedures described in section 2.1 to yield the final product, this compound.

Optimization of Coupling Efficiency and Stereochemical Integrity in Fmoc Solid-Phase Peptide Synthesis

The use of Fmoc-His(Trt)-OH in SPPS presents unique challenges, primarily the risk of racemization and other side reactions that can compromise the purity and biological activity of the final peptide.

Histidine is one of the amino acids most susceptible to racemization during peptide synthesis. nih.govnih.gov This loss of chiral integrity is primarily caused by the imidazole nitrogen (specifically the Nπ) abstracting the proton from the α-carbon during the activation step. nih.govamazonaws.com This deprotonation forms a planar, achiral enolate intermediate, which can be re-protonated to form either the L- or D-isomer, thereby reducing the enantiomeric purity of the peptide. amazonaws.com The risk of racemization increases with prolonged activation times and in base-mediated coupling reactions. nih.govacs.org

Several strategies have been developed to mitigate this problem:

Use of Additives: The addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (HOBt) or its aza-derivative, HOAt, to the coupling reaction can significantly suppress racemization. advancedchemtech.compeptide.compeptide.com These additives work by rapidly converting the initially formed activated ester into a less reactive, but also less racemization-prone, intermediate.

Choice of Coupling Reagent: Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), when used in combination with HOBt, offer a reliable method for minimizing racemization. peptide.combachem.com Uronium/aminium salt-based reagents such as HBTU and HCTU are highly efficient but must be used with caution, as they can promote racemization, especially during pre-activation steps. nih.govpeptide.commesalabs.com COMU has been reported to offer superior suppression of racemization compared to HOBt-based reagents. mesalabs.com

Control of Activation Time and Base: Minimizing the pre-activation time is critical, as studies have shown a direct correlation between longer pre-activation and increased levels of the D-isomer. nih.govacs.org The choice of base is also important; sterically hindered bases like 2,4,6-collidine have been shown to reduce racemization compared to Diisopropylethylamine (DIPEA). mesalabs.comchempep.com

Side-Chain Protection: While the Trt group on the Nτ position offers protection against side-chain acylation, it provides only minor help in suppressing racemization. amazonaws.com Alternative protecting groups that shield the Nπ position, such as 4-methoxybenzyl-oxymethyl (MBom), are more effective at preventing racemization but can be expensive and introduce other complications during cleavage. nih.govamazonaws.com

Table 1: Effect of Activation Conditions on Histidine Racemization

Protecting GroupActivation ConditionsPre-activation TimeRacemization (%)Reference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA0 min1.0% nih.gov
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA5 min7.8% nih.gov
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA5 min0.3% nih.gov
Fmoc-His(Trt)-OHMicrowave (80°C)N/A16.6% nih.gov
Fmoc-His(MBom)-OHMicrowave (80°C)N/A0.8% nih.gov

Beyond racemization, the use of Fmoc-His(Trt)-OH can lead to other undesirable side reactions.

Guanidinylation: Uronium/aminium coupling reagents like HBTU or TBTU can react with the free N-terminal amine of the growing peptide chain, leading to the formation of a guanidinium (B1211019) moiety. peptide.comchempep.com This side reaction irreversibly caps (B75204) the peptide chain. It can be avoided by pre-activating the amino acid before adding it to the resin. chempep.com

Side-Chain Acylation: Although the Trityl group is bulky, the unprotected Nπ-nitrogen of the imidazole ring can still be acylated during coupling, though this is less common. peptide.com

Protecting Group Instability: The Trityl group is sensitive to the repeated treatments with trifluoroacetic acid (TFA) used in some cleavage protocols, which can lead to premature deprotection and subsequent side reactions on the imidazole ring. rsc.org The cleavage of the Trt group generates stable carbocations that can modify sensitive residues like Tryptophan or Cysteine if not properly scavenged. rsc.org

Glycine (B1666218) Insertion: In syntheses using Boc-His(Tos)-OH, a side reaction involving the partial cleavage of the tosyl group and subsequent acylation of the imidazole nitrogen by Boc-Gly, followed by a Nim to Nα transfer, has been reported to cause the insertion of an extra glycine residue. nih.gov While this specific reaction is associated with Boc chemistry and the Tosyl protecting group, it highlights the reactivity of the unprotected imidazole nitrogen.

Careful selection of coupling reagents, additives, and reaction conditions, along with the use of appropriate scavengers during final cleavage, is paramount to minimize these side reactions and ensure the synthesis of a high-purity target peptide. bachem.comrsc.org

Applications in Structural and Dynamic Characterization of Biomolecules

Nuclear Magnetic Resonance (NMR) Spectroscopy Enhancements through ¹⁵N Labeling

The use of ¹⁵N-labeled compounds, such as Fmoc-His(Trt)-OH-¹⁵N₃, is a cornerstone of modern NMR spectroscopy for studying proteins and peptides. wikipedia.org The ¹⁵N nucleus possesses a nuclear spin of ½, which, unlike the more abundant ¹⁴N isotope with a spin of 1, does not have a nuclear quadrupole moment. This property results in narrower line widths and, consequently, higher resolution spectra, making it ideal for detailed structural and dynamic studies. wikipedia.org

The introduction of ¹⁵N labels into proteins allows for the recording of heteronuclear correlation spectra, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment. This two-dimensional NMR experiment provides a unique signal for each backbone amide proton, effectively creating a "fingerprint" of the protein's folded state. protein-nmr.org.ukcopernicus.org Analysis of the chemical shifts and intensities of these signals provides detailed information about the local chemical environment of each amino acid residue, enabling the elucidation of secondary and tertiary structures. nih.gov For instance, characteristic patterns of NOE (Nuclear Overhauser Effect) connectivities between backbone protons in ¹⁵N-labeled peptides can indicate the presence of stable helical secondary structures. nih.gov

NMR Experiment Information Gained Application in Conformational Analysis
¹H-¹⁵N HSQCCorrelation of proton and nitrogen chemical shifts for each amide group.Provides a unique "fingerprint" of the protein's folded state, allowing for the monitoring of conformational changes upon ligand binding or environmental perturbations.
¹⁵N-NOESYThrough-space correlations between protons, filtered through ¹⁵N.Defines the spatial proximity of amino acid residues, crucial for determining the three-dimensional fold of the protein.
¹⁵N-TOCSYThrough-bond correlations between protons within the same amino acid residue.Aids in the assignment of backbone and side-chain resonances.

¹⁵N NMR relaxation experiments are a powerful tool for characterizing the internal motions of proteins over a wide range of timescales, from picoseconds to seconds. nih.gov By measuring the longitudinal (R₁) and transverse (R₂) relaxation rates, as well as the heteronuclear NOE, researchers can gain insights into the flexibility of the protein backbone. nih.gov These dynamic parameters are crucial for understanding protein function, as they can reveal regions of conformational flexibility that are important for ligand binding, catalysis, and allosteric regulation.

Furthermore, ¹⁵N-edited NMR experiments are instrumental in studying intermolecular interactions. mdpi.com By selectively labeling one binding partner with ¹⁵N, it is possible to monitor changes in its NMR spectrum upon titration with an unlabeled partner. protein-nmr.org.ukmdpi.com Chemical shift perturbations, changes in peak intensities, and the appearance of new signals can be used to map the binding interface and determine the affinity of the interaction. mdpi.comnih.gov

¹⁵N Relaxation Parameter Timescale of Motion Probed Information about Molecular Dynamics
R₁ (Longitudinal Relaxation Rate)Picoseconds to nanosecondsProvides information about fast internal motions of the N-H bond vector.
R₂ (Transverse Relaxation Rate)Microseconds to millisecondsSensitive to slower conformational exchange processes, such as domain motions and ligand binding.
{¹H}-¹⁵N Heteronuclear NOEPicoseconds to nanosecondsReflects the amplitude of fast internal motions of the N-H bond vector.

The histidine imidazole (B134444) side chain plays a critical role in many biological processes due to its ability to act as both a proton donor and acceptor at physiological pH. pnas.orgnih.gov NMR spectroscopy, particularly with the aid of ¹⁵N labeling, is a powerful technique for determining the site-specific pKa values of histidine residues within a protein. pnas.orgnih.gov The ¹⁵N chemical shifts of the imidazole nitrogens (Nδ1 and Nε2) are highly sensitive to their protonation state. pnas.org By monitoring these chemical shifts as a function of pH, a titration curve can be generated, from which the pKa can be accurately determined. haverford.edu

Moreover, ¹⁵N NMR can distinguish between the two neutral tautomeric states of the histidine imidazole ring: the Nδ1-protonated (π-tautomer) and the Nε2-protonated (τ-tautomer) forms. pnas.orgmeihonglab.com The distinct ¹⁵N chemical shifts of the protonated and deprotonated nitrogens in each tautomer allow for the quantification of their relative populations. pnas.org This information is crucial for understanding the hydrogen bonding network and the catalytic mechanism of enzymes where histidine residues are involved. nih.gov

Scalar couplings, or J-couplings, between NMR-active nuclei provide valuable information about the covalent bond structure and dihedral angles within a molecule. nih.gov In proteins uniformly labeled with ¹³C and ¹⁵N, a variety of heteronuclear coupling constants can be measured, including one-bond (¹J), two-bond (²J), and three-bond (³J) couplings. nih.gov

The analysis of ³J(HNHα) and ³J(HNC') coupling constants, for instance, provides crucial restraints for defining the backbone dihedral angle φ. nih.gov Similarly, ¹J(NCα) and ¹J(NC') coupling constants can provide information about the backbone geometry. The measurement of these couplings in conjunction with other NMR restraints, such as NOEs and residual dipolar couplings (RDCs), leads to a more precise and accurate determination of the three-dimensional structure of the protein. rsc.orgacs.org

Proteins are not static entities but rather exist as an ensemble of interconverting conformations. While the ground state conformation is the most populated and readily observable by conventional NMR techniques, sparsely populated, transiently formed "excited states" often play critical roles in protein function. duke.eduacs.org These "invisible" states can be crucial for processes such as enzyme catalysis, ligand binding, and protein folding. nih.govduke.edu

¹⁵N relaxation dispersion NMR spectroscopy is a powerful technique for characterizing these excited states. duke.edu By applying a series of radiofrequency pulses, it is possible to probe conformational exchange processes that occur on the microsecond to millisecond timescale. nih.gov The analysis of relaxation dispersion profiles can provide information about the population of the excited state, the kinetics of the exchange process, and the chemical shifts of the excited state, which in turn can be used to derive structural information about this transient species. acs.org

Solid-state NMR (ssNMR) spectroscopy is a valuable tool for studying the structure and dynamics of biomolecules that are not amenable to solution NMR or X-ray crystallography, such as large protein complexes, membrane proteins, and amyloid fibrils. biorxiv.org The incorporation of ¹⁵N labels is particularly beneficial in ssNMR, as it allows for the use of various spectral editing techniques to simplify complex spectra and to probe specific nitrogen environments. nih.gov

¹⁵N ssNMR can provide detailed information about the local conformation and dynamics of nitrogen-containing functional groups. acs.org For example, by analyzing the ¹⁵N chemical shift anisotropy (CSA), it is possible to gain insights into the geometry and electronic structure of the amide backbone and the side chains of residues like histidine. meihonglab.com This information is crucial for understanding the mechanisms of enzyme catalysis, proton transport, and other biological processes that involve nitrogen-containing functional groups. biorxiv.org

Mass Spectrometry (MS)-Based Quantitative and Mechanistic Studies

The isotopically labeled compound Fmoc-His(Trt)-OH-15N3 serves as a crucial reagent for the synthesis of peptides and proteins containing heavy-isotope-labeled histidine. This enables advanced mass spectrometry (MS)-based applications for the structural and dynamic characterization of biomolecules. The incorporation of 15N atoms into the histidine residue allows for the precise differentiation and quantification of proteins and peptides in complex biological samples.

Application in Quantitative Proteomics (e.g., SILAC Approaches)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics. bohrium.comnih.gov The method relies on the metabolic incorporation of "heavy" isotopically labeled amino acids into all newly synthesized proteins in one cell population, while a control population is grown in a medium containing the natural "light" amino acids. nih.govthermofisher.com The core of this technique is the ability of mass spectrometry to distinguish between the light and heavy forms of a peptide, which appear as a pair of signals separated by a specific mass difference.

This compound is a precursor for the 15N-labeled L-histidine used in SILAC experiments. Following the removal of the Fmoc and Trt protecting groups, the resulting L-Histidine-15N3 can be added to cell culture media. medchemexpress.com Cells grown in this "heavy" medium will incorporate L-Histidine-15N3 into their proteins during synthesis. thermofisher.com Because the imidazole ring and the alpha-amino group of histidine contain three nitrogen atoms, using L-Histidine-15N3 results in a mass shift of +3 Daltons for each histidine residue in a peptide compared to its unlabeled counterpart. sigmaaldrich.com

After separate cell treatments, the "light" and "heavy" cell populations are combined, and the proteins are extracted and digested, typically with trypsin. nih.gov The resulting peptide mixtures are then analyzed by liquid chromatography-mass spectrometry (LC-MS). The relative abundance of a specific peptide from the two populations can be determined by comparing the signal intensities of its light and heavy isotopic forms. This approach minimizes quantitative errors because the samples are combined early in the workflow. nih.gov SILAC is a versatile method used to study protein expression, protein turnover, post-translational modifications, and protein-protein interactions. bohrium.comsemanticscholar.org

Table 1: Illustrative SILAC Experiment Design for Quantitative Proteomics This interactive table demonstrates the principle of a 2-plex SILAC experiment using L-Histidine-15N3 to compare a treated versus a control cell population.

StepControl Cell PopulationTreated Cell PopulationRationale
1. Metabolic Labeling Grown in "light" medium containing standard L-Histidine.Grown in "heavy" medium containing L-Histidine-15N3.Proteins in the treated population become isotopically labeled ("heavy").
2. Experimental Treatment Vehicle/Control treatment is applied.A specific stimulus or drug is applied.To induce changes in the proteome (e.g., protein expression levels).
3. Sample Combination Cells are harvested and combined 1:1 with the heavy-labeled population.Cells are harvested and combined 1:1 with the light-labeled population.Combining samples at the earliest stage minimizes differential sample loss and processing variability. nih.gov
4. Protein Digestion Combined protein lysate is digested with trypsin.Combined protein lysate is digested with trypsin.To generate peptides suitable for MS analysis.
5. LC-MS Analysis Peptides are analyzed by mass spectrometry.Peptides are analyzed by mass spectrometry."Light" and "Heavy" versions of the same peptide are detected as pairs.
6. Quantification Signal intensity of the light peptide is measured.Signal intensity of the heavy peptide is measured.The ratio of heavy-to-light signal intensities reflects the relative abundance of the protein between the two conditions.

Histidine Hydrogen-Deuterium Exchange Mass Spectrometry (His-HDX-MS) for Solvent Accessibility Analysis

Histidine Hydrogen-Deuterium Exchange Mass Spectrometry (His-HDX-MS) is a specialized analytical technique used to probe the local environment and solvent accessibility of histidine residues within proteins. nih.govnih.gov The method is based on measuring the rate of deuterium (B1214612) exchange at the C2-hydrogen of the histidine's imidazole ring. researchgate.net This specific hydrogen atom exchanges with deuterium when the protein is incubated in a deuterated solvent (e.g., D₂O). The rate of this exchange is highly sensitive to the residue's microenvironment, including its solvent accessibility and the pKa of the imidazole ring. researchgate.netresearcher.life

The experimental workflow involves incubating the protein of interest in a D₂O buffer for various lengths of time. The exchange reaction is then quenched, the protein is digested into peptides, and the resulting peptides are analyzed by mass spectrometry. The incorporation of deuterium results in a mass increase for histidine-containing peptides, which can be precisely measured. nih.gov By monitoring this mass shift over time, the exchange rate for individual histidine residues can be determined, providing insights into protein structure, dynamics, and function. nih.govresearchgate.net

While His-HDX-MS does not directly use this compound in the exchange reaction itself, peptides synthesized with 15N3-labeled histidine are invaluable as internal standards. These heavy-labeled synthetic peptides can be spiked into the sample before analysis. They serve as a reference, exhibiting a known, static mass shift (+3 Da per histidine) that is distinct from the mass increase caused by deuterium incorporation. This allows for more accurate and reliable quantification of the deuterium exchange kinetics, helping to normalize for variations in instrument performance or sample processing.

Table 2: Example Research Findings from a His-HDX-MS Experiment This interactive table presents hypothetical data from a His-HDX-MS experiment on a protein with three histidine residues, illustrating how exchange rates can reveal differences in their local environments.

Histidine ResidueLocation in Protein StructureDeuterium Incorporation after 10 min (%)Inferred Solvent AccessibilitypKa ValueInterpretation
His-32 Surface-exposed loop85%High6.8Located in a flexible, solvent-exposed region of the protein, readily accessible to the D₂O solvent. nih.gov
His-87 Ligand binding pocket (unbound state)45%Moderate7.5Partially buried within the active site, showing restricted access to the solvent. The elevated pKa suggests interaction with a nearby acidic residue.
His-114 Buried in the hydrophobic core5%Low5.9Deeply buried within the protein's core, making it largely inaccessible to the solvent, resulting in a very slow exchange rate. researchgate.net

Contributions to Peptide and Protein Engineering Research

Advancements in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Fmoc-His(Trt)-OH-15N3 is a specialized building block utilized in Fmoc-based SPPS, the most common method for chemically synthesizing peptides. peptide.comnbinno.com The strategic use of the Fmoc and Trt protecting groups is critical for the controlled and stepwise assembly of amino acids into a defined peptide sequence on a solid support. nbinno.com

The synthesis of complex or lengthy peptides is often challenging, with the incorporation of certain amino acids like histidine posing a risk of side reactions and loss of stereochemical integrity (racemization). The trityl (Trt) protecting group on the histidine side chain provides robust protection against such unwanted reactions. peptide.commedchemexpress.com This ensures the correct incorporation of the histidine residue into the growing peptide chain, which is fundamental for achieving high purity and yield in the final product. nbinno.com By preventing side-product formation, reagents like Fmoc-His(Trt)-OH enable the reliable and efficient assembly of intricate peptide sequences that are crucial for both research and therapeutic applications. medchemexpress.commedchemexpress.com

Research has shown that the choice of protecting group for histidine can significantly impact the level of epimerization during synthesis. While Fmoc-His(Trt)-OH is widely used, studies comparing it to other derivatives under strenuous, high-temperature conditions have provided valuable data for optimizing synthesis protocols.

Table 1: Comparative D-Isomer Formation in Liraglutide Synthesis

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)Reference
Fmoc-His(Trt)-OH50 °C, 10 min6.85 amazonaws.com
Fmoc-His(Boc)-OH50 °C, 10 min0.18 amazonaws.com
Fmoc-His(Trt)-OH90 °C, 2 min>16.0 amazonaws.com
Fmoc-His(Boc)-OH90 °C, 2 min0.81 amazonaws.com

This table illustrates the comparative performance of different histidine protecting groups in suppressing racemization during the synthesis of the peptide therapeutic Liraglutide.

The development of modified peptides with specific, tailored properties is a cornerstone of modern biochemical research. nih.gov this compound is instrumental in this area, not just for incorporating histidine, but for creating peptides that are specifically designed for advanced analytical interrogation. The ¹⁵N isotopic label does not significantly alter the chemical properties or biological activity of the peptide but allows it to be distinguished and tracked using techniques like NMR spectroscopy and mass spectrometry. medchemexpress.comsigmaaldrich.com This enables researchers to perform detailed structural analyses, study peptide-protein interactions, and monitor metabolic pathways with high precision, thereby facilitating the design of peptides with enhanced stability or bioactivity. medchemexpress.comnih.gov

Research in Peptide-Based Therapeutic Development

Peptides represent a growing class of therapeutics due to their high specificity and potency. nih.gov The ability to chemically synthesize novel peptide sequences is essential for this field. This compound contributes by enabling the creation and subsequent analysis of these engineered therapeutic candidates.

The development of peptide therapeutics often involves creating numerous analogues of a lead compound to improve its binding affinity, specificity, and efficacy. nih.gov This is frequently achieved through techniques like amino acid scanning, where individual residues are systematically replaced. nih.gov this compound serves as the key reagent for incorporating ¹⁵N-labeled histidine into these engineered sequences. The resulting labeled peptides can then be used in binding assays and structural studies to understand the structure-activity relationship, providing critical insights that guide the design of more effective and specific therapeutic agents. nbinno.com

Bioconjugation is a key strategy for improving the therapeutic profile of drugs, with Antibody-Drug Conjugates (ADCs) being a prominent example. nih.gov ADCs combine the targeting specificity of an antibody with the cytotoxic potency of a small-molecule drug, often connected by a linker that can be peptide-based. nih.gov The precise chemical synthesis of these peptide linkers is critical for the stability and efficacy of the entire ADC. Reagents such as Fmoc-His(Trt)-OH are used to build these specific peptide sequences. nbinno.com While not directly involved in the conjugation chemistry itself, the use of isotopically labeled building blocks like this compound can aid in the characterization and quality control of the peptide linker component during the development and manufacturing of these complex biotherapeutics.

Protein Design and Functional Modification

The principles of SPPS extend from peptide synthesis to the more ambitious goal of total protein synthesis and design. By assembling long peptide chains that can fold into functional domains, researchers can create novel proteins with tailored properties. nbinno.com The use of this compound in this context allows for the site-specific incorporation of ¹⁵N labels into synthetic proteins. This is invaluable for protein engineering, as it enables detailed structural analysis by biomolecular NMR to confirm that the synthetic protein adopts the correct three-dimensional fold required for its intended function. sigmaaldrich.com This capability is essential for developing advanced biocatalysts or therapeutic proteins with enhanced stability and activity. nbinno.com

Table 2: Properties of this compound

PropertyValueReference
Chemical FormulaC₄₀H₃₃¹⁵N₃O₄ sigmaaldrich.com
Molecular Weight622.69 g/mol sigmaaldrich.com
Isotopic Purity≥98 atom % ¹⁵N sigmaaldrich.com
AppearanceSolid / Powder sigmaaldrich.com
Primary ApplicationPeptide Synthesis sigmaaldrich.com
Storage Temperature2-8°C sigmaaldrich.com

Creation of Engineered Proteins with Improved Stability or Activity (e.g., Biocatalysts)

The engineering of proteins with enhanced stability or catalytic activity is a cornerstone of modern biotechnology. While Fmoc-His(Trt)-OH-¹⁵N₃ is not directly a component of the final engineered protein, its role in the research and development process is pivotal. By incorporating ¹⁵N-labeled histidine, scientists can employ NMR spectroscopy to gain detailed structural and dynamic information that guides the rational design of improved proteins.

The stability of a protein is intrinsically linked to its three-dimensional structure and its dynamic behavior in response to environmental changes. Histidine residues, due to their unique imidazole (B134444) side chains, can play significant roles in maintaining protein structure through hydrogen bonding and metal coordination. researchgate.net By introducing a ¹⁵N label at a specific histidine site, researchers can monitor conformational changes in response to stressors like temperature, pressure, or chemical denaturants.

For example, studies on the histidine-containing protein (HPr) from Staphylococcus carnosus using ¹⁵N NMR spectroscopy have investigated pressure-induced structural changes. nih.govnih.gov Such studies reveal which parts of the protein, like the active center loop around His15, are more susceptible to conformational shifts under pressure. nih.govnih.gov This knowledge is invaluable for protein engineering; by identifying regions of instability, scientists can perform site-directed mutagenesis to introduce more robust interactions, thereby creating a more stable protein. A biocatalyst designed for industrial processes, which may occur at high pressures, could be significantly improved based on insights from these NMR studies.

The process typically involves the following steps:

Synthesis : A peptide or protein is synthesized with Fmoc-His(Trt)-OH-¹⁵N₃ to place a ¹⁵N-labeled histidine at a position of interest.

NMR Analysis : The labeled protein is analyzed using heteronuclear NMR experiments to characterize its structural integrity and dynamic properties under various conditions.

Rational Design : Based on the NMR data, which might indicate regions of unwanted flexibility or conformational change, specific mutations are designed to enhance stability.

Validation : The newly engineered protein is then produced and tested to confirm its improved stability or activity.

This iterative cycle of labeling, analysis, and redesign allows for the creation of highly stable and active engineered proteins for therapeutic or industrial applications.

Table 1: Application of ¹⁵N-Labeling in Protein Stability Analysis This table illustrates how data from ¹⁵N NMR studies can inform protein engineering strategies.

Research Area Protein Example NMR Observation with ¹⁵N-His Labeling Implication for Protein Engineering
Pressure Stability Histidine-containing Protein (HPr) Large pressure-induced chemical shifts observed for residues in the active center loop (around His15). nih.govnih.gov Indicates this loop is a flexible region. Mutations can be targeted here to introduce stabilizing interactions (e.g., salt bridges, hydrogen bonds) to create a more pressure-tolerant enzyme.
Conformational Dynamics General Proteins Monitoring ¹⁵N relaxation rates of histidine side chains provides information on local flexibility on ps-ns timescales. Regions with high flexibility can be rigidified through mutagenesis to improve overall protein stability or lock the protein in a more active conformation.

Investigation of Enzyme Catalytic Mechanisms and Active Site Dynamics

Histidine is one of the most common amino acid residues found in enzyme active sites, where its imidazole side chain plays a versatile role in catalysis. nih.gov It can act as a general acid or base, a nucleophile, or a metal ligand, often facilitating proton transfer, which is a fundamental step in many enzymatic reactions. uni-halle.deacs.org The ability to precisely probe the state of a specific histidine residue during catalysis is therefore essential for understanding the enzyme's mechanism.

The use of Fmoc-His(Trt)-OH-¹⁵N₃ to introduce an isotopic label into an enzyme's active site enables researchers to use ¹⁵N NMR spectroscopy as a powerful tool for mechanistic studies. The chemical shift of the ¹⁵N nuclei in the histidine imidazole ring is highly sensitive to its protonation state (neutral or positively charged) and tautomeric form. researchgate.netuni-halle.denih.gov This allows for the direct observation of key catalytic events.

Key research applications include:

Determining Protonation States : By measuring the ¹⁵N chemical shifts, scientists can determine the pKa value of a specific active site histidine and its protonation state at a given pH. This is crucial for establishing its role as a proton donor or acceptor in the catalytic cycle. uni-halle.denih.govresearchgate.net

Tracking Reaction Intermediates : Changes in the ¹⁵N NMR spectrum upon substrate or inhibitor binding can provide a snapshot of the electronic environment within the active site, helping to characterize transient intermediates in the reaction pathway. nih.gov

Probing Active Site Dynamics : NMR relaxation experiments on the ¹⁵N-labeled histidine can reveal the dynamics of the active site, showing how the residue and surrounding structures move and rearrange during catalysis. nih.govnih.gov Studies have shown that conformational dynamics are directly linked to catalysis, and active site histidines are often critical for coordinating these movements. nih.gov

For instance, ¹⁵N NMR characterization of histidine residues in the active site of Iron Superoxide Dismutase (FeSOD) allowed for the detection of signals from specific side chains. nih.gov The paramagnetic shifting of these signals provided information on their proximity and coupling to the iron center, offering critical insights into the enzyme's structure-function relationship. nih.gov Similarly, computational and experimental studies on enzymes like β-alanine synthase and 1-deoxy-d-xylulose (B118218) 5-phosphate synthase highlight the importance of specific histidine protonation states and dynamics for efficient catalysis. nih.govnih.gov

Table 2: Research Findings from ¹⁵N-His Labeling in Mechanistic Enzymology This table summarizes findings from studies where ¹⁵N-labeled histidine was used to investigate enzyme mechanisms.

Enzyme Studied Finding Methodological Contribution of ¹⁵N-His Labeling Reference
Iron Superoxide Dismutase (FeSOD) Characterized the electronic and structural properties of histidine residues in the paramagnetic active site. ¹⁵N NMR provided a means to observe nuclei close to the paramagnetic Fe(II) center, which is difficult with ¹H NMR, revealing details of the ligand environment. nih.gov
Human Carbonic Anhydrase II (HCA II) A ¹⁵N-labeled imidazole probe was used to study the active site environment and hydrogen-bond correlations. The ¹⁵N chemical shifts of the probe were sensitive to the hydrogen-bonding network and protonation states within the active site, mimicking the behavior of a catalytic histidine. researchgate.net
1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase Active site histidines (H49, H299) were found to be critical for coordinating the closed, catalytically active conformation. Site-directed mutagenesis combined with kinetic and structural analysis (informed by the known importance of histidines) linked conformational dynamics directly to catalysis. ¹⁵N labeling is a key tool for monitoring such dynamics. nih.gov
General Histidine Kinetics Determined the complete proton exchange and tautomerization kinetics for histidine side chains across a wide pH range. By measuring pH-dependent ¹⁵N transverse relaxation rates, researchers could determine all rate constants, providing a fundamental understanding of how histidine functions as a proton shuttle in catalysis. uni-halle.deacs.org

Broader Academic Research Perspectives and Future Directions

Methodological Innovations in Stable Isotope Labeling for Complex Systems

The use of stable isotopes like ¹⁵N has revolutionized the study of biological macromolecules. utoronto.ca Methodological innovations continually refine how researchers utilize compounds like Fmoc-His(Trt)-OH-15N3 to probe intricate biological processes.

Overcoming Analytical Challenges: A significant challenge in stable isotope labeling is the potential for metabolic scrambling, where the isotope is transferred to other molecules, complicating data interpretation. nih.govnih.gov Research has focused on optimizing labeling conditions to minimize this scrambling. For instance, in mammalian cell cultures like HEK293 cells, studies have identified specific amino acids that exhibit minimal metabolic scrambling of ¹⁵N atoms, including histidine. nih.gov Furthermore, adjusting culture conditions, such as the concentration of unlabeled amino acids, can suppress the scrambling of other residues. nih.govnih.gov

Advanced Labeling Strategies: Traditional uniform labeling, while powerful, can lead to complex spectra, especially in large proteins. utoronto.ca To address this, selective amino acid labeling, where only specific residues are isotopically enriched, has emerged as a crucial technique. nih.govsigmaaldrich.com this compound is ideally suited for this approach, allowing for the targeted introduction of ¹⁵N into a peptide sequence. This simplifies spectral analysis and enables the study of specific sites within a protein. nih.govwestmont.edu Segmental isotope labeling, where different regions of a protein are differentially labeled, further enhances the ability to study large, complex protein assemblies. utoronto.ca

Expanding to Complex Organisms: While initially developed for cell cultures, stable isotope labeling techniques are being extended to more complex systems. nih.gov Metabolic labeling with ¹⁵N has been successfully applied to a variety of organisms, including Drosophila, C. elegans, and rats, paving the way for in-depth proteomic studies in whole organisms. researchgate.net

Role in Systems Biology and Metabolomics Research beyond Proteomics

The application of this compound and other ¹⁵N-labeled amino acids is expanding beyond traditional proteomics into the broader fields of systems biology and metabolomics. nih.govunl.edu These disciplines aim to understand the complex interactions of all components within a biological system.

Tracing Metabolic Pathways: Isotopic tracer studies are fundamental to understanding the intricate network of metabolic pathways. creative-proteomics.com By introducing ¹⁵N-labeled amino acids like His-¹⁵N₃, researchers can track the fate of nitrogen atoms through various biochemical reactions. nih.govcreative-proteomics.com This provides invaluable insights into amino acid utilization, conversion, and incorporation into various biomolecules, not just proteins. creative-proteomics.com This approach is particularly powerful when combined with techniques like mass spectrometry and NMR spectroscopy to identify and quantify labeled metabolites. nih.govresearchgate.net

Fluxomics and Systems-Level Understanding: Fluxomics, a key component of systems biology, combines isotopic tracer studies with computational modeling to quantify the rates (fluxes) of metabolic pathways. creative-proteomics.comnih.gov The data generated from experiments using ¹⁵N-labeled compounds are crucial inputs for these models. creative-proteomics.com This allows for a dynamic and comprehensive understanding of how metabolic networks respond to various stimuli or disease states. creative-proteomics.comnih.gov The ability to trace nitrogen metabolism specifically offers a unique window into cellular homeostasis and nutrient utilization. nih.govresearchgate.net

Expanding the Metabolome Coverage: While ¹³C-labeling has been more common in metabolomics, the use of ¹⁵N-labeled precursors is gaining traction. unl.edu It offers a complementary approach to expand the coverage of the metabolome, particularly for nitrogen-containing compounds. unl.edu This is critical for studying the biosynthesis of essential molecules like nucleotides and amino acids. unl.edu

Research AreaApplication of this compoundKey Insights Gained
Proteomics Selective incorporation into peptides and proteins. sigmaaldrich.comPrecise quantification of protein expression and turnover. researchgate.net
Metabolomics Tracer for nitrogen metabolism pathways. nih.govcreative-proteomics.comUnderstanding of amino acid utilization and interconversion. creative-proteomics.com
Systems Biology Input for fluxomics models. creative-proteomics.comnih.govQuantification of metabolic pathway rates and network dynamics. creative-proteomics.com
Drug Development Quantitative tracer for pharmacokinetic studies.Monitoring of drug metabolism and target engagement.

Interdisciplinary Research at the Interface of Chemical Biology and Biophysics

The unique properties of this compound position it at the forefront of interdisciplinary research, bridging the gap between chemical biology and biophysics. jyu.figu.se

Probing Molecular Interactions: Chemical biology seeks to understand and manipulate biological systems using chemical tools. gu.seircbc.ac.cn ¹⁵N-labeled amino acids, when incorporated into proteins, serve as sensitive probes for studying protein-ligand and protein-protein interactions. gu.se Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can detect changes in the chemical environment of the ¹⁵N nucleus upon binding, providing information on the binding site and affinity. gu.se

Investigating Protein Dynamics: Biophysics focuses on the physical principles underlying biological processes. jyu.fi Protein dynamics, the range of motions that a protein undergoes, are crucial for its function. nih.gov ¹⁵N NMR relaxation studies are a powerful tool for characterizing these dynamics on a wide range of timescales. nih.govdntb.gov.ua By selectively labeling a protein with this compound, researchers can probe the dynamics of specific histidine residues, which are often found in enzyme active sites and protein interaction interfaces.

Studying Challenging Systems: The combination of chemical biology and biophysical techniques is particularly powerful for studying systems that are difficult to analyze with traditional methods, such as intrinsically disordered proteins (IDPs) and large, dynamic molecular complexes. westmont.edujyu.fi Selective ¹⁵N labeling can help to reduce spectral complexity and isolate signals from specific regions of interest within these challenging systems. westmont.edu

Emerging Spectroscopic and Computational Approaches for 15N Isotopolog Analysis

Advances in both spectroscopic techniques and computational methods are continuously enhancing the utility of ¹⁵N-labeled compounds like this compound.

Innovations in NMR Spectroscopy: NMR spectroscopy is a cornerstone technique for studying ¹⁵N-labeled molecules. nih.gov Recent developments have focused on increasing sensitivity and resolution, particularly for large biomolecules. utoronto.caacs.org Techniques like Transverse Relaxation Optimized Spectroscopy (TROSY) have significantly extended the size of proteins that can be studied by solution NMR. utoronto.caacs.org Furthermore, direct detection of ¹⁵N nuclei is emerging as a useful method to resolve spectral complexity. acs.org For metabolomics studies, lowering the temperature during NMR experiments has been shown to facilitate the characterization of ¹⁵N-labeled amino acids by minimizing line broadening. nih.gov

Advanced Mass Spectrometry Techniques: Mass spectrometry (MS) is another key analytical tool for ¹⁵N isotopolog analysis. researchgate.net High-resolution mass spectrometers can accurately determine the mass shift caused by the incorporation of ¹⁵N, allowing for precise quantification. acs.org Tandem mass spectrometry (MS/MS) can be used to identify the specific location of the ¹⁵N label within a peptide. nih.gov Emerging MS-based techniques, often coupled with liquid chromatography (LC-MS/MS), provide high-throughput analysis of ¹⁵N incorporation into a wide range of metabolites. nih.gov

Computational Frameworks for Data Analysis: The vast amount of data generated by modern spectroscopic techniques necessitates the development of robust computational tools for analysis and interpretation. researchgate.netslavovlab.net For proteomics, software has been developed to accurately identify and quantify ¹⁵N-labeled peptides, even in cases of incomplete labeling. researchgate.net In metabolomics and fluxomics, computational models are used to integrate isotopic labeling data and calculate metabolic fluxes. nih.gov Advanced frameworks like Elementary Metabolite Units (EMU) help to manage the complexity of isotopomer analysis. nih.gov

TechniqueAdvancementApplication for ¹⁵N Isotopolog Analysis
NMR Spectroscopy TROSY, Cryoprobes, Lower Temperature Analysis. utoronto.canih.govacs.orgEnhanced sensitivity and resolution for large proteins and metabolites. utoronto.canih.gov
Mass Spectrometry High-Resolution MS, LC-MS/MS. acs.orgnih.govAccurate quantification and localization of ¹⁵N labels in peptides and metabolites. nih.govacs.org
Computational Methods Integrated quantification and identification software, Fluxomics modeling (EMU). researchgate.netnih.govAutomated and accurate analysis of complex datasets from proteomics and metabolomics. researchgate.netnih.gov

Q & A

Basic: How can I optimize synthesis conditions for Fmoc-His(Trt)-OH-<sup>15</sup>N3 to minimize side reactions?

Methodological Answer:
Key parameters include temperature control (20–25°C), coupling reagent selection (e.g., HATU or DIC/Oxyma), and solvent choice (DMF or DMSO/2-MeTHF mixtures). For <sup>15</sup>N3-labeled derivatives, ensure isotopic purity by verifying reaction stoichiometry and monitoring deprotection steps (e.g., Fmoc removal with 20% piperidine in DMF). Use Design of Experiments (DoE) to optimize reaction time and activator ratios, as unoptimized conditions may lead to racemization or incomplete coupling .

Basic: What are the solubility and storage guidelines for Fmoc-His(Trt)-OH-<sup>15</sup>N3 in peptide synthesis?

Methodological Answer:

  • Solubility: Dissolve in DMSO (100 mg/mL) with sonication. For aqueous systems, use co-solvents like PEG300 or Tween 80. Avoid prolonged exposure to polar protic solvents (e.g., water) to prevent hydrolysis.
  • Storage: Store as a powder at -20°C (stable for 3 years) or in solution at -80°C (stable for 6 months). Aliquot solutions to avoid freeze-thaw cycles .

Basic: Why are Trityl (Trt) and Fmoc groups used in protecting histidine during peptide synthesis?

Methodological Answer:
The Trt group protects the histidine imidazole side chain from undesired reactions (e.g., metal coordination or oxidation), while the Fmoc group shields the α-amino group during stepwise elongation. This dual protection minimizes side-chain reactivity and prevents racemization during coupling. After synthesis, Trt is removed with TFA cocktails (e.g., 95% TFA, 2.5% H2O, 2.5% TIPS), and Fmoc is cleaved under basic conditions .

Advanced: How can racemization of Fmoc-His(Trt)-OH-<sup>15</sup>N3 be suppressed during automated solid-phase peptide synthesis (SPPS)?

Methodological Answer:
Racemization occurs via oxazolone intermediate formation during activation. Mitigation strategies include:

  • Low-temperature coupling: Perform reactions at ≤30°C using pre-cooled solvents.
  • Alternative activators: Replace HATU with PyAOP, which reduces epimerization by 50% in His-rich sequences.
  • Solvent engineering: Use green binary mixtures (e.g., DMSO/2-MeTHF 3:7) to stabilize the activated amino acid.
  • Alternative protecting groups: Substitute Trt with Boc on histidine, as Fmoc-His(Boc)-OH shows 0.5–1% lower racemization under identical conditions .

Advanced: What solvent systems improve coupling efficiency and reduce side reactions for <sup>15</sup>N-labeled histidine derivatives?

Methodological Answer:

  • Polar aprotic solvents: DMF or NMP enhance solubility but may increase racemization at elevated temperatures.
  • Green solvent blends: DMSO/2-MeTHF (3:7) reduces environmental impact while maintaining coupling efficiency (>95%).
  • Additives: 0.1 M HOBt or Oxyma suppresses guanidinium side reactions during His activation. Validate solvent compatibility with resin stability (e.g., Rink amide vs. Wang resin) .

Advanced: How does <sup>15</sup>N3 labeling enhance NMR studies of histidine-containing peptides?

Methodological Answer:
<sup>15</sup>N3 labeling enables precise tracking of histidine protonation states and hydrogen-bonding networks via:

  • <sup>1</sup>H-<sup>15</sup>N HSQC: Resolve imidazole tautomers (Nδ1-H vs. Nε2-H) in pH-dependent studies.
  • Isotope-edited NOESY: Identify intra-peptide interactions involving His side chains.
  • Quantitative analysis: Calculate rotational correlation times (τc) to assess conformational flexibility in folded proteins .

Advanced: What analytical methods validate the isotopic purity and structural integrity of Fmoc-His(Trt)-OH-<sup>15</sup>N3?

Methodological Answer:

  • LC-MS/MS: Confirm isotopic enrichment (>98% <sup>15</sup>N3) using extracted ion chromatograms (EICs) and isotopic distribution analysis.
  • HPLC with chiral columns: Detect racemization (e.g., L-His vs. D-His) at >99% enantiomeric excess.
  • NMR: <sup>13</sup>C satellite peaks in <sup>1</sup>H spectra indicate residual <sup>12</sup>C impurities.
  • Elemental analysis: Verify C/N ratios match theoretical values (C40H33<sup>15</sup>N3O4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.